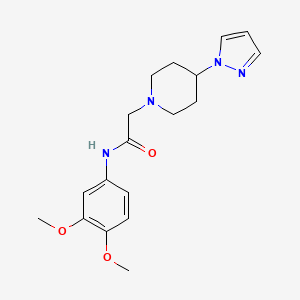![molecular formula C19H20FN7O B7173534 1-(4-fluorophenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea](/img/structure/B7173534.png)
1-(4-fluorophenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fluorophenyl group, a methyltetrazolyl moiety, and an isoquinoline derivative, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea typically involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the 3,4-dihydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methyltetrazolyl Group: The next step involves the introduction of the methyltetrazolyl group. This can be done via a nucleophilic substitution reaction where a suitable leaving group on the isoquinoline derivative is replaced by the methyltetrazolyl moiety.
Formation of the Urea Linkage: The final step is the formation of the urea linkage. This can be achieved by reacting the intermediate with an isocyanate or by using phosgene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor, activator, or modulator. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea
- 1-(4-bromophenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea
- 1-(4-methylphenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea
Uniqueness
The presence of the fluorophenyl group in 1-(4-fluorophenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-[(1-methyltetrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-26-18(23-24-25-26)12-27-10-9-16-13(11-27)3-2-4-17(16)22-19(28)21-15-7-5-14(20)6-8-15/h2-8H,9-12H2,1H3,(H2,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYRBEKXOWGVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN2CCC3=C(C2)C=CC=C3NC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Ethyl-5-methyl-3-[2-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7173456.png)
![N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-oxopiperazine-1-carboxamide](/img/structure/B7173460.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-5-thiophen-3-ylimidazolidine-2,4-dione](/img/structure/B7173483.png)
![1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea](/img/structure/B7173490.png)

![3-(4-chlorophenyl)-N-[2-(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B7173512.png)
![3-amino-N-[3-[4-(cyclopropylmethyl)piperazin-1-yl]phenyl]pyrazine-2-carboxamide](/img/structure/B7173514.png)
![N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7173521.png)
![4-[4-[1-(2-Chlorophenyl)ethyl]piperazine-1-carbonyl]oxane-4-carbonitrile](/img/structure/B7173529.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7173540.png)
![1-[1-(3-Hydroxyphenyl)ethyl]-3-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylurea](/img/structure/B7173541.png)
![2-oxo-N-[1-(2-phenylethyl)piperidin-4-yl]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B7173546.png)
![(8-fluoro-5-methyl-3,4-dihydro-2H-quinolin-1-yl)-[4-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7173548.png)
![2-oxo-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B7173558.png)
